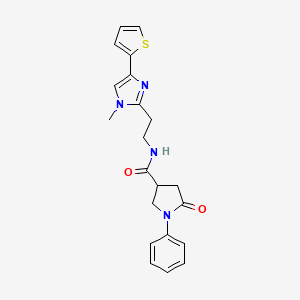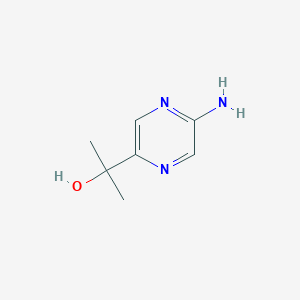
2-(5-Aminopyrazin-2-yl)propan-2-ol
Vue d'ensemble
Description
“2-(5-Aminopyrazin-2-yl)propan-2-ol” is a chemical compound with the CAS Number: 1174231-20-9 . It has a molecular weight of 153.18 and is typically in powder form . The compound is stored at room temperature .
Molecular Structure Analysis
The molecular formula of “2-(5-Aminopyrazin-2-yl)propan-2-ol” is C7H11N3O . The InChI code is 1S/C7H11N3O/c1-7(2,11)5-3-10-6(8)4-9-5/h3-4,11H,1-2H3,(H2,8,10) .Applications De Recherche Scientifique
Chemical Synthesis
“2-(5-Aminopyrazin-2-yl)propan-2-ol” is a chemical compound with the CAS Number: 1174231-20-9 . It is used in various areas of research including chemical synthesis . The compound is typically stored at room temperature and comes in a physical form of powder .
Life Science Research
This compound is also used in life science research . However, the specific applications within this field are not detailed in the available resources.
Material Science Research
Material science is another field where this compound finds its application . The specifics of its use in this field are not mentioned in the available resources.
Chromatography
The compound is used in chromatography, a laboratory technique for the separation of mixtures .
Antitrypanosomal and Antiplasmodial Activities
A study has shown that 2-aminopyrimidine derivatives, which are structurally similar to “2-(5-Aminopyrazin-2-yl)propan-2-ol”, have demonstrated antitrypanosomal and antiplasmodial activities . These compounds have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria . Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Safety and Hazards
Propriétés
IUPAC Name |
2-(5-aminopyrazin-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-7(2,11)5-3-10-6(8)4-9-5/h3-4,11H,1-2H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLKKQNSAFCHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=N1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1174231-20-9 | |
| Record name | 2-(5-aminopyrazin-2-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

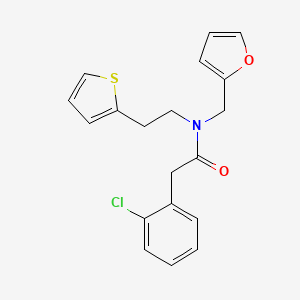
![[3-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2601022.png)
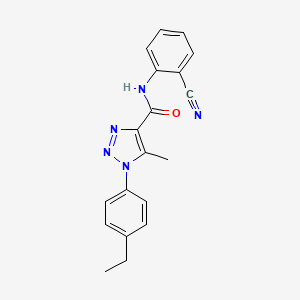
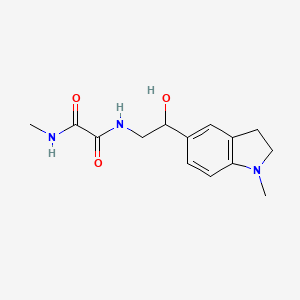
![N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide](/img/structure/B2601027.png)
![N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2601028.png)
![2-methoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2601030.png)
![(4-((4-fluorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2601033.png)
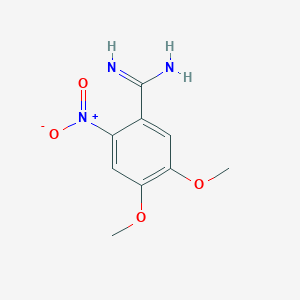
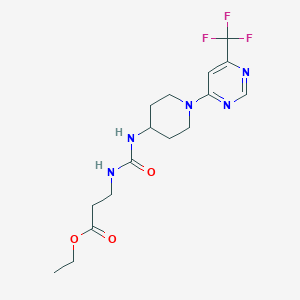

![2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2601040.png)
